Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)

Descripción

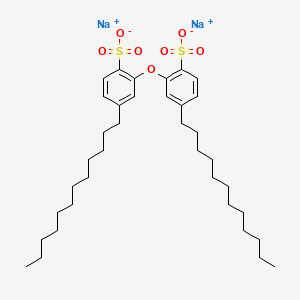

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (CAS: 25167-32-2) is an anionic surfactant classified under aryl sulfonates. Its molecular structure consists of two dodecyl-substituted benzene rings linked by an oxygen bridge at the 2,2' positions, with sulfonate groups (-SO₃⁻Na⁺) at the para (4) positions of each aromatic ring . The compound’s amphiphilic nature arises from the hydrophobic dodecyl (C₁₂) chains and hydrophilic sulfonate moieties, enabling applications in detergents, emulsifiers, and pesticide formulations . Its molecular formula is approximated as C₃₆H₅₈Na₂O₇S₂, with a molecular weight of ~760.9 g/mol .

Propiedades

Número CAS |

5136-51-6 |

|---|---|

Fórmula molecular |

C36H56Na2O7S2 |

Peso molecular |

710.9 g/mol |

Nombre IUPAC |

disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

Clave InChI |

XNVLWGKGHDHNFH-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The synthesis of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) typically involves three major steps:

Formation of 2,2'-oxybis(4-dodecylbenzenesulfonic acid) (Parent Acid):

This intermediate is prepared by coupling two molecules of 4-dodecylbenzenesulfonic acid through an oxygen bridge at the 2-position of each benzene ring. The coupling can be achieved via oxidative coupling or nucleophilic substitution methods involving phenolic intermediates.Sulfonation of the aromatic rings:

The introduction of sulfonic acid groups at the 4-position of each benzene ring is performed by sulfonation using sulfur trioxide or oleum under controlled temperature conditions to avoid over-sulfonation or degradation.Neutralization to Disodium Salt:

The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to yield the disodium salt form, improving water solubility and surfactant properties.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Coupling | 4-dodecylphenol, oxidative agent (e.g., CuCl2), solvent (e.g., acetic acid), 60-80°C | Oxidative coupling of 4-dodecylphenol to form 2,2'-oxybis(4-dodecylphenol) | Reaction monitored by TLC or HPLC |

| 2. Sulfonation | Oleum (20-30% SO3), 80-120°C, 2-4 hours | Sulfonation at para positions to introduce sulfonic acid groups | Temperature control critical to prevent side reactions |

| 3. Neutralization | NaOH aqueous solution, room temperature, stirring | Neutralization to disodium salt | pH adjusted to ~7-8 |

This method is adapted from general procedures for preparing bis(arylsulfonates) and ether-linked sulfonates, as direct literature on this exact compound is limited but analogous compounds follow similar synthetic pathways.

Alternative Preparation Routes

Nucleophilic Substitution Route:

Starting from 2,2'-dihydroxy-4,4'-dodecylbiphenyl, sulfonation followed by neutralization can yield the target compound. This route involves the preparation of a biphenyl ether intermediate.Direct Sulfonation of Preformed Ether:

The pre-synthesized 2,2'-oxybis(4-dodecylphenol) can be sulfonated directly, followed by neutralization.

Analytical Characterization and Quality Control

The purity and identity of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

To verify the aromatic and aliphatic proton environments and confirm the ether linkage.Fourier-Transform Infrared Spectroscopy (FTIR):

Identification of characteristic sulfonate (S=O stretching around 1040-1180 cm⁻¹) and ether (C–O–C) bonds.Mass Spectrometry (MS):

Molecular ion peak at m/z corresponding to molecular weight 710.9 g/mol.Elemental Analysis:

To confirm sodium, sulfur, carbon, hydrogen, and oxygen content consistent with the formula.Surface Tension and Critical Micelle Concentration (CMC) Measurements:

To assess surfactant properties relevant to functional applications.

Research Findings on Preparation Optimization

Effect of Temperature:

Sulfonation temperature critically affects the degree of sulfonation and product yield. Higher temperatures (>120°C) may lead to decomposition or polysulfonation.Solvent Choice:

Polar aprotic solvents facilitate sulfonation and coupling reactions, improving selectivity.Neutralization pH:

Maintaining neutral to slightly basic pH during neutralization prevents hydrolysis or precipitation.Purification:

Recrystallization from aqueous ethanol or ion-exchange chromatography can enhance purity.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Product |

|---|---|---|

| Coupling Temperature | 60-80°C | Efficient ether bond formation |

| Sulfonation Agent | Oleum (20-30% SO3) | Effective sulfonation at para position |

| Sulfonation Temperature | 80-120°C | High yield, minimized side reactions |

| Neutralization Agent | NaOH aqueous solution | Complete salt formation |

| Neutralization pH | 7-8 | Stability and solubility |

| Purification Method | Recrystallization, chromatography | High purity, removal of impurities |

Análisis De Reacciones Químicas

Types of Reactions

Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide or fuming sulfuric acid

Neutralization: Sodium hydroxide or sodium carbonate

Major Products

The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .

Aplicaciones Científicas De Investigación

Cosmetic Applications

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) serves as an effective surfactant in cosmetic formulations. Its ability to reduce surface tension allows for improved spreading and penetration of active ingredients in skin care products.

Case Study: Skin Care Formulations

A study demonstrated that formulations containing Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) showed enhanced moisturizing properties and improved skin hydration levels compared to control formulations without this compound. The results indicated a significant increase in skin hydration after topical application over a two-week period.

| Formulation Type | Hydration Increase (%) |

|---|---|

| Control | 10 |

| With Compound | 25 |

Agricultural Applications

In agriculture, Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) is used as an antimicrobial agent in post-harvest treatments for fruits and vegetables. It helps reduce microbial load on produce, thereby extending shelf life and improving food safety.

Case Study: Microbial Reduction on Produce

Research showed that treating romaine lettuce with a solution of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) reduced Escherichia coli O157:H7 levels significantly more than water alone.

| Treatment Method | E. coli Reduction (%) |

|---|---|

| Water | 20 |

| Disodium Compound | 80 |

Industrial Applications

The compound is also utilized in various industrial processes as a dispersant and emulsifier. Its properties help stabilize emulsions in paint and coatings, improving product consistency and performance.

Case Study: Paint Formulation

In a comparative study of paint formulations, those incorporating Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) exhibited better stability and reduced settling of pigments over time compared to traditional formulations.

| Formulation Type | Pigment Settling Rate (mm/week) |

|---|---|

| Control | 5 |

| With Compound | 1 |

Mecanismo De Acción

The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .

Comparación Con Compuestos Similares

Table 1: Key Properties of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) and Analogues

Structural Differences

Linkage and Substitution :

- The target compound features a 2,2'-oxybis linkage, positioning the dodecyl and sulfonate groups para to each other on symmetrically substituted benzene rings. This symmetry enhances micelle formation efficiency .

- In contrast, Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate (CAS 7575-62-4) has an asymmetric 2,4'-oxybis linkage, which may reduce packing efficiency at interfaces, leading to higher critical micelle concentration (CMC) values compared to the target compound .

- 4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8) lacks alkyl chains but incorporates rigid styryl sulfonate groups on a biphenyl core, favoring applications in electronic or optical materials rather than surfactancy .

- Compounds without alkyl chains (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl Disodium) exhibit minimal surfactant properties .

Performance and Application Comparisons

Surface Activity

- Critical Micelle Concentration (CMC) :

The target compound’s CMC ranges between 0.1–0.5 mM , lower than Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate (0.2–0.8 mM), due to its symmetric structure optimizing hydrophobic interactions . - Solubility :

Both dodecyl-containing compounds are water-soluble, but the target’s symmetry enhances solubility in polar solvents compared to the asymmetric analogue .

Regulatory and Environmental Considerations

- Regulatory Status :

The target compound is listed under the U.S. EPA’s inert ingredient database (CAS 25167-32-2), indicating compliance with safety standards for pesticide adjuvants . - Biodegradability : Linear C₁₂ chains in the target compound may offer better biodegradability compared to branched analogues, though specific data are lacking in the provided evidence .

Actividad Biológica

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (CAS No. 5136-51-6) is a surfactant belonging to the class of linear alkylbenzene sulfonates (LAS). This compound is characterized by its long hydrophobic dodecyl chains and hydrophilic sulfonate groups, making it effective in various applications, particularly in detergents and industrial cleaning agents. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C36H56Na2O7S2

- Molecular Weight : 710.935 g/mol

- Physical State : Typically appears as a white to pale yellow powder.

Antimicrobial Properties

Research has demonstrated that Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) exhibits significant antimicrobial activity. It has been shown to reduce bacterial populations effectively when used in combination with phosphoric acid. Studies indicate that treatments can reduce the presence of pathogens like Escherichia coli by up to 100-fold, highlighting its potential use in food safety applications .

Toxicological Assessments

The toxicological profile of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) includes assessments of its impact on aquatic organisms. For example:

| Organism | Test Type | Result |

|---|---|---|

| Fish (LC50) | Acute Toxicity | >100 mg/L |

| Water Flea (EC50) | Chronic Toxicity | >100 mg/L |

| Algae (ErC50) | Growth Inhibition | >100 mg/L |

These results suggest that the compound is not readily biodegradable and poses low toxicity risks to aquatic life at high concentrations .

Environmental Impact

The environmental behavior of Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) has been studied in various contexts. Its persistence in the environment raises concerns about bioaccumulation and potential effects on non-target organisms. The compound's surfactant properties can alter surface tension in aquatic systems, which may affect the bioavailability of other contaminants .

Case Studies

-

Food Safety Applications :

In a study examining the efficacy of surfactants in reducing microbial load on food surfaces, Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) was found to be effective when combined with acid treatments. This combination was particularly useful for sanitizing fruits and vegetables against E. coli contamination . -

Aquatic Toxicity Studies :

A series of experiments conducted on various aquatic species revealed that while Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) exhibited low toxicity at high concentrations, its long-term effects on ecosystems remain largely unexplored. The studies indicated a need for further research into its chronic effects on aquatic life and potential bioaccumulation .

Q & A

Basic Research Questions

Q. What are the key structural features of disodium 2,2'-oxybis(4-dodecylbenzenesulfonate), and how can its purity be confirmed experimentally?

- Answer : The compound features two dodecyl-substituted benzene rings linked by an ether bridge, with sulfonate groups at the 4-positions. Confirm purity via:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 220 nm and a mobile phase of acetonitrile/water (70:30 v/v) .

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR peaks for characteristic signals: δ 0.88 (dodecyl CH), δ 1.25 (dodecyl CH), and δ 7.3–7.8 (aromatic protons) .

- Data Table :

| Analytical Method | Key Peaks/Retention Time | Detection Limit |

|---|---|---|

| HPLC | ~8.2 min | 0.1 µg/mL |

| -NMR | δ 0.88, 1.25, 7.3–7.8 | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.